molecular formula C9H8N2 B12912408 Cyclohepta[b]pyrrol-2-amine CAS No. 3336-74-1

Cyclohepta[b]pyrrol-2-amine

Cat. No.: B12912408
CAS No.: 3336-74-1
M. Wt: 144.17 g/mol
InChI Key: TWGPVJJABHHVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohepta[b]pyrrol-2-amine is a nitrogen-containing heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyrrole moiety, with an amine group at the second position. Cyclohepta-fused systems are of interest in medicinal chemistry due to their conformational flexibility and bioactivity, as seen in antihistamines like loratadine and alkaloid derivatives .

Chemical Reactions Analysis

Types of Reactions: Cyclohepta[b]pyrrol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Substitution reactions, such as those involving halogens or other nucleophiles, can modify the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions include various substituted cyclohepta[b]pyrrol-2-amines, oxides, and reduced amine derivatives .

Mechanism of Action

The mechanism of action of Cyclohepta[b]pyrrol-2-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis through the mitochondrial pathway . This makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate)

  • Structure : Combines a benzo-fused cyclohepta[b]pyridine core with a piperidine carboxylate side chain.
  • Physical Properties: White crystalline powder; soluble in organic solvents (methanol, ethanol, chloroform) but insoluble in water .
  • Application : Antihistamine drug targeting H1 receptors.
  • Key Difference : The cyclohepta ring in loratadine is fused to a pyridine and benzene, whereas Cyclohepta[b]pyrrol-2-amine features a pyrrole ring. The amine group in the latter may enhance nucleophilicity and binding to biological targets compared to loratadine’s ester functionality.

Cyclohepta[b]indole Derivatives

  • Synthesis : Prepared via aza-Claisen rearrangement and intramolecular ring-closure of (cycloheptenylmethyl)benzenamine precursors .

Imidazo-Pyrrolo-Pyrazine Derivatives (European Patent Compounds)

  • Examples :
    • (2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine .
    • Cyclopropanesulfonic acid derivatives with imidazo[4,5-d]pyrrolo[2,3-b]pyridine cores .
  • Key Differences : These compounds incorporate multiple fused heterocycles (imidazole, pyrrole, pyrazine/pyridine) and cyclopropane substituents, enhancing structural complexity and likely targeting kinase or protease inhibition. This compound’s simpler structure may offer advantages in synthetic accessibility.

1-Cyclopropylpyrrolidin-3-amine

  • Structure : A five-membered pyrrolidine ring with a cyclopropyl substituent and amine group .
  • Molecular Formula : C₇H₁₄N₂; Molecular Weight: 126.20 g/mol.
  • Comparison: Smaller ring size (pyrrolidine vs. cyclohepta[b]pyrrole) reduces strain but limits conformational diversity.

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Hydrochloride

  • Structure : Bicyclic system with a fused cyclopentane and pyrrolidine ring, protonated as a hydrochloride salt .
  • Synonym: 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride.
  • Application: Used in peptide mimetics and as a building block in CNS-targeting drugs. The bicyclic framework contrasts with this compound’s monocyclic system, affecting solubility and target engagement.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
This compound Not reported Not reported 7-membered ring, pyrrole-amine fusion Hypothesized bioactive scaffold
Loratadine C₂₂H₂₃ClN₂O₂ 382.89 Benzo-cyclohepta-pyridine, ester Antihistamine (Claratyne®)
Cyclohepta[b]indole Varies Varies Indole fusion, aza-Claisen synthesis Alkaloid analogs, drug discovery
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Pyrrolidine, cyclopropyl substituent Intermediate in organic synthesis
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine HCl C₇H₁₃N₂·HCl 164.65 Bicyclic, hydrochloride salt Peptide mimetics, CNS drugs

Research Findings and Insights

  • Synthetic Accessibility : this compound derivatives could adopt strategies from cyclohepta[b]indole synthesis, such as aza-Claisen rearrangements, to introduce functional groups .
  • Bioactivity Potential: Loratadine’s success highlights the pharmacological relevance of cyclohepta-fused systems, suggesting this compound as a candidate for receptor modulation .
  • Structural Complexity vs. Simplicity : Patent compounds (e.g., imidazo-pyrrolo-pyrazines) demonstrate the trend toward polycyclic systems, but simpler scaffolds like this compound may offer better pharmacokinetic profiles .

Biological Activity

Cyclohepta[b]pyrrol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanism of action, and therapeutic potential based on recent research findings.

This compound belongs to a class of bicyclic compounds that have shown promise in various biological applications, particularly as antitumor agents. The structural features of cyclohepta[b]pyrrol derivatives contribute to their interaction with biological targets, making them suitable candidates for drug development.

Research indicates that this compound and its derivatives exhibit significant antiproliferative effects against cancer cell lines. The proposed mechanism involves:

  • Cell Cycle Arrest : Compounds derived from this compound induce cell cycle arrest at the G2/M phase. This is primarily due to their ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
  • Induction of Apoptosis : The compounds trigger apoptosis through the mitochondrial pathway, characterized by mitochondrial depolarization and the activation of caspases . This apoptotic effect is enhanced by the generation of reactive oxygen species (ROS) and PARP cleavage activation.

3.1 In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound derivatives against various human cancer cell lines. Notable findings include:

  • Growth Inhibition : Cyclohepta[b]pyrrol derivatives exhibited GI50 values in the nanomolar range across multiple cancer types, including leukemia and solid tumors .
CompoundCell LineGI50 (μM)
3uNCI Panel0.08
3zNCI Panel0.25
4Lymphoma<0.5

3.2 Case Studies

Several case studies highlight the potential of cyclohepta[b]pyrrol derivatives in cancer therapy:

  • Lymphoma Models : Specific derivatives demonstrated high selectivity toward lymphoma cells with low toxicity towards normal cells, indicating their therapeutic potential in hematological malignancies .
  • Xenograft Models : In vivo studies using xenograft models showed that these compounds could significantly reduce tumor volume without adversely affecting normal tissue proliferation .

4. Structure-Activity Relationship (SAR)

The biological activity of cyclohepta[b]pyrrol derivatives is closely linked to their chemical structure. Key observations include:

  • Substituent Effects : The presence of specific substituents, such as methoxy groups on aromatic rings, enhances antiproliferative activity. For instance, compounds with a 3,4,5-trimethoxyphenyl ring exhibited superior growth inhibitory effects compared to those lacking these groups .
  • Ring Size Influence : Alterations in the central ring size affect the overall potency; larger ring systems may lead to reduced activity due to steric hindrance .

5. Conclusion

This compound represents a promising scaffold for developing novel anticancer agents. The compound's ability to induce cell cycle arrest and apoptosis through well-defined mechanisms positions it as a valuable candidate for further exploration in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Cyclohepta[b]pyrrol-2-amine derivatives, and how are they optimized for yield?

  • This compound derivatives are synthesized via aza-Claisen rearrangement of (cycloheptenylmethyl)benzenamine precursors, followed by intramolecular cyclization. Reaction optimization involves controlling temperature (80–120°C) and solvent polarity (e.g., toluene or DMF) to favor ring closure .
  • Visible light catalysis has emerged as a complementary method, enabling [2+2] cycloaddition and retro-Mannich reactions under mild conditions (e.g., Ru(bpy)₃Cl₂ as a photocatalyst, blue LED light) to construct the fused seven-membered ring with stereochemical control .
  • Table 1 : Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key Advantage
Thermal Aza-ClaisenToluene, 110°C45–60Scalability
Visible Light CatalysisRu(bpy)₃Cl₂, DCM60–75Stereoselectivity

Q. How is the structural characterization of this compound performed?

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is critical for resolving the fused bicyclic system. Key signals include:

  • ¹H NMR : Downfield shifts for NH protons (~δ 8.5–9.5 ppm) and aromatic protons in the pyrrole ring (~δ 6.5–7.5 ppm).
  • ¹³C NMR : Distinct carbonyl carbons (C=O at ~170–180 ppm) and sp³ carbons in the seven-membered ring (~25–45 ppm) .
    • High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₁₀H₁₂N₂O requires m/z 176.0950 for [M+H]⁺) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reaction outcomes for [4+3] cycloaddition approaches?

  • Divergent pathways arise from substrate electronic effects . Electron-rich dienophiles (e.g., vinylindoles) favor stepwise cationic cyclization, while electron-deficient systems proceed via concerted mechanisms. Computational studies (DFT) reveal transition-state energy differences (ΔΔG‡ ~3–5 kcal/mol) that dictate regioselectivity .
  • Catalyst choice also plays a role: Rhodium complexes (e.g., [Rh(COD)₂]OTf) stabilize zwitterionic intermediates in asymmetric dearomative cycloadditions, whereas gold catalysts promote carbene transfer .

Q. How do spectroscopic data resolve ambiguities in stereochemical assignments of this compound analogs?

  • NOESY correlations distinguish cis vs. trans ring junctions. For example, cross-peaks between H-3 (pyrrole) and H-7 (cycloheptane) confirm a cis configuration .
  • Vibrational circular dichroism (VCD) is employed for enantiomeric differentiation, particularly in natural product derivatives with axial chirality .

Q. What biological activities are associated with this compound scaffolds, and how are structure-activity relationships (SAR) analyzed?

  • Derivatives exhibit antiplasmodial (IC₅₀ ~0.8–2.1 µM against Plasmodium falciparum) and antitumor activity (e.g., inhibition of NF-κB signaling in cancer cell lines). SAR studies highlight:

  • Substitution at C-3 : Methyl groups enhance lipophilicity and membrane permeability.
  • Electron-withdrawing groups (e.g., sulfonyl) improve metabolic stability .
    • Table 2 : Representative Bioactivity Data
CompoundTargetIC₅₀/EC₅₀Model System
3-Methyl derivativeNF-κB pathway1.5 µMHeLa cells
7-Hydroxy analogP. falciparum0.9 µM3D7 strain

Q. Methodological Considerations

Q. What strategies mitigate challenges in scaling up this compound synthesis?

  • Flow chemistry reduces side reactions (e.g., dimerization) by ensuring rapid mixing and precise temperature control.
  • Solid-supported reagents (e.g., polymer-bound Burgess reagent) simplify purification of intermediates .

Q. How are computational tools integrated into the design of novel this compound derivatives?

  • Molecular docking (AutoDock Vina) predicts binding modes to biological targets (e.g., CDK9 kinase).
  • ADMET prediction (SwissADME) optimizes pharmacokinetic properties, such as reducing P-glycoprotein efflux .

Properties

IUPAC Name

cyclohepta[b]pyrrol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h1-6H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGPVJJABHHVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(N=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456477
Record name Cyclohepta[b]pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3336-74-1
Record name Cyclohepta[b]pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.